2,3,4,9-tetrahydro-1H-carbazol-1-amine

Description

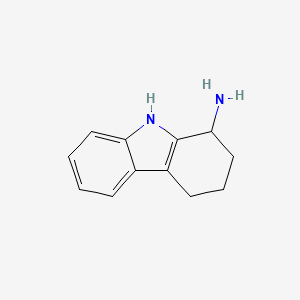

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRSCMXFSQFZBMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,9 Tetrahydro 1h Carbazol 1 Amine and Its Derivatives

Classical and Established Synthetic Routes

Established methods for synthesizing the tetrahydrocarbazole core generally involve the formation of the indole (B1671886) ring system, followed by modifications to introduce the desired amine functionality.

Fischer Indole Synthesis and its Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing indole rings, including the tetrahydrocarbazole system. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and a ketone or aldehyde. wikipedia.orgbyjus.comchem-station.com For the synthesis of the 2,3,4,9-tetrahydro-1H-carbazole skeleton, phenylhydrazine is condensed with cyclohexanone (B45756). wjarr.com

The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. wikipedia.orgyoutube.com Under acidic conditions, this intermediate undergoes a wjarr.comwjarr.com-sigmatropic rearrangement, followed by the loss of an ammonia (B1221849) molecule to form the aromatic indole ring. wikipedia.orgbyjus.com A variety of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used to catalyze the reaction. wikipedia.org

Over the years, numerous variations have been developed to improve yields, shorten reaction times, and employ milder conditions. These include the use of ionic liquids, solid acid catalysts, and microwave irradiation. wjarr.com For instance, using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) as an ionic liquid catalyst can lead to excellent yields. wjarr.com Another variation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary intermediate. wikipedia.org

Table 1: Variations of the Fischer Indole Synthesis for Tetrahydrocarbazoles

| Catalyst/Condition | Starting Materials | Product | Yield (%) | Reference |

| Ceric Ammonium Nitrate (CAN) | Substituted Phenylhydrazine Hydrochlorides, Cyclohexanone | Substituted 1,2,3,4-Tetrahydrocarbazoles | 85-95% | wjarr.com |

| [bmim][BF₄] (ionic liquid) | Substituted Phenylhydrazine, Substituted Cyclohexanone | Substituted 1,2,3,4-Tetrahydrocarbazoles | 29-49% | wjarr.com |

| K-10 Montmorillonite Clay (Microwave) | Phenylhydrazine, Cyclohexanone | 1,2,3,4-Tetrahydrocarbazole (B147488) | 96% | wjarr.com |

| Acetic Acid (Microwave) | 2-Methoxy-4-nitro-phenylhydrazine, Cyclohexanone | 6-Nitro-8-methoxy-1,2,3,4-tetrahydrocarbazole | 80% | wjarr.com |

Bischler-Napieralski Cyclization Approaches

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). While not the primary route to carbazoles, variations and unexpected reaction pathways of this method have been shown to yield carbazole (B46965) derivatives.

In some cases, a "diverted" Bischler-Napieralski cascade reaction has been observed. For example, subjecting a styrylacetamide to typical Bischler-Napieralski conditions (POCl₃, MeCN, reflux) can unexpectedly lead to the formation of a carbazole scaffold instead of the expected dihydro-β-carboline. This transformation proceeds through a complex, multi-step mechanism involving tautomerization, intramolecular attack, β-elimination, and imine transfer.

While direct application to 2,3,4,9-tetrahydro-1H-carbazol-1-amine is less common, the principles of intramolecular electrophilic aromatic substitution that underpin this reaction are relevant to various carbazole ring-closure strategies.

Reduction of Carbazole Precursors

A common and straightforward strategy to obtain this compound involves the reduction of a suitable carbazole precursor. This typically starts with a pre-formed tetrahydrocarbazole ring bearing an oxygen or nitrogen-containing functional group at the C-1 or another position, which is then chemically reduced to the desired amine.

One approach is the reduction of a nitro-substituted carbazole. For instance, 6-nitro-2,3,4,9-tetrahydrocarbazole can be synthesized via the Borsche-Drechsel cyclization, followed by nitration. The subsequent reduction of the nitro group to an amino group can be achieved using reagents like sodium dithionite (B78146) (Na₂S₂O₄) to yield 6-amino-2,3,4,9-tetrahydrocarbazole. niscair.res.in

A more direct route to the C-1 amine involves the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one. The ketone can be reduced to the corresponding racemic alcohol, 2,3,4,9-tetrahydro-1H-carbazol-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄). chemicalbook.com This alcohol can then be converted to the amine through various methods, such as a Mitsunobu reaction with an appropriate nitrogen source or by converting the hydroxyl group into a good leaving group followed by substitution with ammonia or an azide (B81097) and subsequent reduction. Alternatively, the ketone itself can be directly converted to the amine via reductive amination.

Asymmetric Synthesis Strategies

The synthesis of enantiomerically pure this compound is of high interest for pharmaceutical applications. This requires stereocontrolled methods to introduce the chiral center at the C-1 position.

Chiral Auxiliary-Directed Reductive Amination

Asymmetric reductive amination is a powerful technique for the synthesis of chiral amines from prochiral ketones. This strategy can be applied to 2,3,4,9-tetrahydro-1H-carbazol-1-one to produce specific stereoisomers of the target amine. The method often involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.

An efficient asymmetric synthesis of a derivative, (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, has been developed utilizing this approach. acs.org The key step is the asymmetric reductive amination of 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one directed by a chiral (phenyl)ethylamine auxiliary, which results in high diastereoselectivity. acs.org The auxiliary guides the reducing agent to attack one face of the intermediate imine preferentially, establishing the desired stereocenter. The auxiliary is subsequently cleaved to yield the enantiomerically enriched target amine.

Table 2: Chiral Auxiliary-Directed Reductive Amination of a Carbazol-1-one Derivative

| Substrate | Chiral Auxiliary | Key Conditions | Product | Diastereomeric Excess | Reference |

| 6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one | (R)- or (S)-α-Methylbenzylamine | Ti(O-i-Pr)₄, NaBH₄ | (1R,αR)- or (1S,αS)-N-(α-Methylbenzyl)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine | up to 96% | acs.org |

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation (e.g., Ru(II)-Catalyzed)

Transition metal-catalyzed asymmetric transfer hydrogenation (ATH) is a premier method for the enantioselective reduction of ketones to chiral alcohols. These alcohols are valuable precursors for the synthesis of chiral amines. Ruthenium (II) complexes, particularly the Noyori-Ikariya catalysts, are highly effective for this transformation.

The enantioselective reduction of 1-oxotetrahydrocarbazole derivatives has been successfully achieved using Ru(II)-catalyzed ATH. This reaction typically employs a hydrogen source like a formic acid/triethylamine (HCOOH/Et₃N) mixture to reduce the ketone to the corresponding alcohol with high enantiomeric excess. The resulting chiral alcohol can then be converted to the desired chiral amine, preserving the stereochemistry.

More advanced strategies include one-pot cascade reactions that combine multiple catalytic processes to increase efficiency. dicp.ac.cn For example, an enantioselective [3+3] annulation of 2-alkynylindoles with donor-acceptor cyclopropanes, catalyzed by chiral Lewis acids, can furnish optically active tetrahydrocarbazoles in high yields and enantioselectivity. nih.gov These modern methods provide powerful tools for constructing complex chiral molecules containing the tetrahydrocarbazole core. nih.gov

Chiral Resolution Techniques for Racemic Mixtures

The separation of racemic mixtures into their constituent enantiomers is a critical process for obtaining optically pure chiral amines like this compound. Common methods involve the formation of diastereomeric salts or enzymatic resolution.

Diastereomeric Salt Crystallization: This classical method remains a widely used technique for resolving chiral amines. researchgate.net The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction creates a mixture of two diastereomeric salts. libretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgrsc.org One diastereomer crystallizes out of the solution while the other remains dissolved. rsc.org After separation, the pure enantiomer of the amine is recovered from the diastereomeric salt. libretexts.org The efficiency of this separation can be optimized by carefully selecting the chiral resolving agent and the solvent system. researchgate.net Commonly used resolving agents for amines include tartaric acid and N-acetylphenylalanine. rsc.orgresearchgate.net

Enzymatic Resolution: A greener alternative to classical resolution is enzymatic kinetic resolution. This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been effectively used for the enantioselective O-acylation of related tetrahydro-β-carboline derivatives, achieving excellent enantioselectivities (E > 200) and high enantiomeric excess (ee ≥ 96%). nih.gov The unreacted alcohol and the produced ester can then be separated, providing access to both enantiomers. nih.gov This biocatalytic approach offers high selectivity under mild reaction conditions.

| Resolution Technique | Principle | Key Reagents/Catalysts | Advantages | Reference(s) |

| Diastereomeric Salt Crystallization | Formation of diastereomers with different solubilities. | Chiral acids (e.g., Tartaric acid) | Widely applicable, scalable. | researchgate.netlibretexts.orgrsc.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic transformation. | Lipases (e.g., Candida antarctica lipase B) | High selectivity, mild conditions, green approach. | nih.gov |

Organocatalytic Approaches to Chiral Tetrahydrocarbazole Systems

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral tetrahydrocarbazoles, avoiding the use of metal catalysts. nih.gov These methods often rely on the activation of substrates by chiral organic molecules, such as amines or Brønsted acids, to induce stereoselectivity. nih.govacs.org

One strategy involves an aminocatalytic enantioselective double-activation cascade. nih.govacs.org For example, combining aminocatalytic modes like iminium ion, vinylogous iminium ion, trienamine, and dienamine activations can facilitate complex transformations. nih.govacs.org A reaction between 2-hydroxycinnamaldehydes and dienals using a chiral primary amine catalyst can proceed via a [4 + 2] cycloaddition to yield chiral polycyclic tetrahydrocarbazoles with excellent diastereo- and enantioselectivities. nih.govacs.org

Another approach utilizes a chiral phosphoric acid as a Brønsted acid catalyst. acs.org A gold(I) complex and a chiral BINOL-phosphoric acid can be used in combination for an intramolecular hydroamination/Michael addition cascade, affording fused-tetrahydrocarbazole scaffolds in high yields and enantioselectivities. acs.org Similarly, an inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes with enals, catalyzed by a chiral amine, provides another route to asymmetric tetrahydrocarbazoles. dntb.gov.ua These organocatalytic methods offer a versatile platform for constructing the chiral tetrahydrocarbazole core. nih.govnih.gov

| Catalyst Type | Reaction | Key Features | Reference(s) |

| Chiral Primary Amine | [4+2] Cycloaddition / Cascade | Double activation strategy, multiple aminocatalytic modes. | nih.govacs.org |

| Chiral Phosphoric Acid | Hydroamination / Michael Addition | Relay catalysis with Gold(I), forms fused systems. | acs.org |

| Chiral Amine | Inverse-Demand Diels-Alder | Forms asymmetric tetrahydrocarbazoles from indole-dienes. | dntb.gov.ua |

Modern and Green Chemistry Synthesis Techniques

In line with the principles of green chemistry, several modern synthetic techniques have been applied to the synthesis of tetrahydrocarbazoles. These methods aim to reduce solvent use, energy consumption, and reaction times.

Mechanochemical Synthesis (Ball-Mill Grinding)

Mechanochemistry, which uses mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free route to tetrahydrocarbazoles. nih.govnih.gov Laboratory-scale synthesis is often performed in automated ball mills, which provide reproducible and controlled energy input in a closed system. nih.govcncb.ac.cn This technique has been successfully applied to the Fischer indole synthesis to produce tetrahydrocarbazoles. rsc.org The reaction is performed by milling the reactants, such as a phenylhydrazine and a cyclohexanone derivative, often with a catalytic amount of acid, in the absence of a bulk solvent. This approach is noted for being more energy-efficient and faster than conventional solution-based methods. nih.gov

Ionic Liquid-Catalyzed Reactions

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. ias.ac.in Their negligible vapor pressure, thermal stability, and tunable solubility make them attractive green solvents. ias.ac.in For the synthesis of tetrahydrocarbazoles, the Fischer indole synthesis can be catalyzed by ionic liquids. Transition metal-containing ionic liquids, such as those based on Fe(III), have been shown to be effective homogeneous catalysts for related condensation reactions to form heterocyclic compounds at room temperature. ias.ac.in The use of ILs can facilitate easy separation and recycling of the catalyst, simplifying the work-up procedure and aligning with green chemistry principles. ias.ac.inpsu.edu

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. researchgate.netyoutube.comyoutube.com This technique has been widely applied to the synthesis of tetrahydrocarbazole derivatives. rsc.orgresearchgate.net For example, the one-pot Fischer indole synthesis of substituted tetrahydrocarbazoles from quinolinylhydrazines and cyclohexanone in acetic acid can be efficiently performed under microwave irradiation. researchgate.net The rapid superheating of the solvent under controlled conditions accelerates the reaction rate significantly. researchgate.netyoutube.com This method is considered energy-efficient and environmentally friendly. rsc.org

| Technique | Principle | Advantages | Application Example | Reference(s) |

| Mechanochemistry | Mechanical energy induces reaction. | Solvent-free, energy-efficient, rapid. | Fischer indole synthesis of tetrahydrocarbazoles. | nih.govnih.govrsc.org |

| Ionic Liquid Catalysis | ILs act as catalyst and/or solvent. | Recyclable catalyst, mild conditions, low volatility. | Fischer indole synthesis of tetrahydrocarbazoles. | ias.ac.inpsu.edu |

| Microwave-Assisted Synthesis | Rapid heating via microwave irradiation. | Reduced reaction time, higher yields, increased purity. | One-pot synthesis of substituted tetrahydrocarbazoles. | researchgate.netrsc.orgresearchgate.net |

Palladium-Catalyzed Reactions in Carbazole Annulation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to construct the carbazole framework through annulation (ring-forming) processes. nih.govacs.org These methods typically involve the intramolecular C-H functionalization and C-N bond formation. nih.govrsc.org

A common strategy involves the palladium-catalyzed cyclization of a biaryl amide substrate. nih.gov For instance, 2-acetaminobiphenyl can be converted to N-acetylcarbazole in the presence of a palladium catalyst like palladium(II) acetate (B1210297) (Pd(OAc)₂). nih.gov The reaction often requires an oxidant, such as oxygen or copper(II) acetate, to facilitate the catalytic cycle. nih.gov This methodology is versatile and tolerates a variety of functional groups, allowing for the synthesis of unsymmetrically substituted carbazoles. nih.gov

Another approach involves a cascade reaction starting from a cyclic diaryliodonium salt and an aniline (B41778) derivative. nih.gov This palladium-catalyzed process first involves the ring-opening of the iodonium (B1229267) salt by the amine, followed by an intramolecular cross-coupling to form the N-arylated carbazole. nih.gov The choice of ligand, such as Xantphos, is crucial for achieving high efficiency. nih.govorganic-chemistry.org These palladium-catalyzed annulation reactions provide powerful and flexible routes to a wide range of carbazole and, by extension, tetrahydrocarbazole precursors. nih.govrsc.org

| Starting Materials | Catalyst System | Key Transformation | Reference(s) |

| 2-Acetaminobiphenyl | Pd(OAc)₂ / Oxidant (O₂, Cu(OAc)₂) | Intramolecular C-H functionalization and C-N bond formation. | nih.gov |

| Cyclic Diaryliodonium Salt + Aniline | Pd(OAc)₂ / Xantphos | C-N bond formation cascade with intramolecular cross-coupling. | nih.gov |

| 1-Acylamino-o-carboranes | Pd(II) Catalyst | Intramolecular dehydrogenative cross-coupling. | rsc.org |

C-H Activation and Intramolecular C-N Bond Formation

The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly atom-economical and efficient strategy in modern organic synthesis. For the tetrahydrocarbazole scaffold, C-H activation has been employed to forge new carbon-nitrogen (C-N) bonds, leading to amino derivatives.

One notable method involves a two-step process for the C-H functionalization of tetrahydrocarbazoles to produce C-N coupled products. nih.gov The initial step is a photocatalyzed oxidation of the tetrahydrocarbazole starting material using oxygen, which generates a hydroperoxide intermediate. nih.gov This intermediate can often be isolated by simple filtration. The second step is an acid-catalyzed nucleophilic substitution reaction where an amine attacks the intermediate, leading to the formation of a new C-N bond at the 1-position of the carbazole ring. nih.gov This strategy avoids the need for pre-functionalized substrates, a key advantage of C-H activation approaches. rsc.org The general mechanism for this transformation involves the acid-catalyzed elimination of water from the hydroperoxide to form a carbocation, which is then trapped by the amine nucleophile. nih.gov

This approach highlights how C-H bonds, which are typically unreactive, can be activated under mild conditions to create complex molecules. The use of light and an acid catalyst provides a convenient pathway to derivatives that would otherwise require more convoluted synthetic routes. nih.govrsc.org

Hydroarylation and Cross-Coupling Reactions

Hydroarylation and cross-coupling reactions are cornerstone techniques for forming C-C and C-X (where X is a heteroatom) bonds. In the context of tetrahydrocarbazole synthesis, these reactions are pivotal for introducing aryl and amino substituents.

A key example is the synthesis of N-aryl derivatives of this compound through a C-N cross-coupling reaction. nih.gov This process typically involves the reaction of a tetrahydrocarbazole precursor with an aromatic amine. A specific application is the acid-catalyzed coupling of a tetrahydrocarbazole hydroperoxide with various aniline derivatives. nih.gov For instance, reacting the hydroperoxide of tetrahydrocarbazole with 4-aminobenzonitrile (B131773) in the presence of an acid catalyst yields 4-((2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)benzonitrile. nih.gov This reaction demonstrates a direct C-N bond formation that functionalizes the tetrahydrocarbazole core.

The table below summarizes the synthesis of various N-aryl derivatives via this acid-catalyzed cross-coupling method.

| Starting Tetrahydrocarbazole | Coupling Partner (Amine) | Product | Yield |

| 2,3,4,9-Tetrahydro-1H-carbazole | 4-Aminobenzonitrile | 4-((2,3,4,9-Tetrahydro-1H-carbazol-1-yl)amino)benzonitrile | 80% |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | 4-Aminobenzonitrile | 4-((6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)benzonitrile | 80% |

| 2,3,4,9-Tetrahydro-1H-carbazole | 5-Nitroindoline | 1-(5-Nitroindolin-1-yl)-2,3,4,9-tetrahydro-1H-carbazole | 95% |

| 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole | Aniline | 6-Bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine | 60% |

| Data sourced from research on C-H functionalization. nih.gov |

These cross-coupling strategies provide a modular and effective route to a library of functionally diverse tetrahydrocarbazol-1-amine derivatives.

Cascade and Domino Reaction Strategies

Cascade and domino reactions, in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov Several such strategies have been developed for the construction of the tetrahydrocarbazole skeleton.

One prominent example is the domino Diels-Alder reaction. nih.gov This approach can involve the in situ generation of a 3-vinylindole, which acts as a diene. This reactive intermediate then undergoes a Diels-Alder reaction with a suitable dienophile, such as a chalcone, to construct the tetrahydrocarbazole core. nih.gov This one-pot, two-step process can efficiently produce polyfunctionalized carbazole derivatives from readily available starting materials. nih.gov

Another powerful strategy is the p-toluenesulfonic acid (p-TsOH)-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives with various nucleophiles. nih.govacs.org The sequence begins with an intramolecular Friedel-Crafts hydroxyalkylation, forming a 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. This intermediate is then activated by the acid catalyst and subsequently reacts with an external nucleophile to yield a 4-functionalized tetrahydrocarbazolone. nih.govacs.org This method allows for the direct installation of diverse functionalities at the C4-position.

Furthermore, domino reactions involving indoles and ketones have been utilized to create complex spirocyclic systems. A triflic acid (TfOH)-catalyzed one-pot reaction of indoles, cyclic ketones, and 3-methyleneoxindolines results in the diastereoselective synthesis of polysubstituted tetrahydrospiro[carbazole-1,3′-indoline]s. acs.org The proposed mechanism involves a domino sequence of acid-catalyzed 3-alkenylation of the indole, a Diels-Alder reaction, and finally an acid-catalyzed diastereoisomerization. acs.org

These elegant cascade and domino strategies enable the rapid assembly of complex molecular architectures from simple precursors, streamlining the synthesis of tetrahydrocarbazole derivatives. nih.govnih.gov

Substrate Scope and Functional Group Tolerance in Synthesis

The utility of a synthetic method is greatly enhanced by its ability to accommodate a wide range of substrates and tolerate various functional groups. Research into the synthesis of tetrahydrocarbazoles has explored these aspects extensively.

The classic Fischer indole synthesis, which involves the condensation of a phenylhydrazine with a cyclohexanone, demonstrates considerable scope. wjarr.com The reaction is successful with a variety of substituents on both the phenylhydrazine and cyclohexanone rings, allowing for the preparation of a diverse array of substituted tetrahydrocarbazoles. wjarr.com For example, substituted phenylhydrazines can be reacted with cyclohexanone to produce 6-nitro, 8-methoxy, and other derivatives. wjarr.comniscpr.res.in

In the cascade synthesis of 4-functionalized tetrahydrocarbazolones, the reaction tolerates a wide variety of external nucleophiles. nih.govacs.org This includes thiols, heteroaromatics like indole and pyrrole, and even alkenes, showcasing the method's versatility. nih.gov

The synthesis of N-substituted derivatives has also been explored. A series of 22 different 6- and 9-substituted 2,3,4,9-tetrahydro-1H-carbazole derivatives were prepared to evaluate their biological activity. niscpr.res.in The syntheses involved reactions like nitration, reduction to an amine, and subsequent derivatization, indicating tolerance for these functional groups and reaction conditions. niscpr.res.in

The table below illustrates the variety of derivatives prepared and the functional group tolerance of the synthetic routes.

| Parent Scaffold | Position of Substitution | Functional Group Introduced | Synthetic Method |

| 2,3,4,9-Tetrahydro-1H-carbazole | 6 | -NO₂ | Nitration (NaNO₃, H₂SO₄) |

| 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | 6 | -NH₂ | Reduction (SnCl₂/HCl) |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole | 6 | -NH-Butyl | Alkylation |

| 2,3,4,9-Tetrahydro-1H-carbazole | 9 | -CH₃ | Alkylation |

| Tetrahydrocarbazol-1-one | 4 | -S-Aryl | Acid-catalyzed cascade |

| Tetrahydrocarbazol-1-one | 4 | -Indolyl | Acid-catalyzed cascade |

| Data compiled from studies on derivative synthesis. nih.govniscpr.res.in |

This broad substrate scope and functional group compatibility are essential for creating libraries of compounds for structure-activity relationship studies and developing new therapeutic agents.

Large-Scale Synthetic Considerations and Process Optimization

Transitioning a synthetic route from laboratory scale to industrial production requires careful consideration of factors like cost, safety, efficiency, and environmental impact. For 2,3,4,9-tetrahydro-1H-carbazole and its derivatives, several methods have been developed with scalability in mind.

The Fischer indole synthesis remains a robust method for large-scale production. The procedure detailed in Organic Syntheses provides a reliable and high-yielding method for preparing the parent 1,2,3,4-tetrahydrocarbazole from cyclohexanone and phenylhydrazine using acetic acid, a relatively inexpensive bulk solvent and catalyst. orgsyn.orgnih.gov This classic method has been optimized over the years, for example, by using microwave irradiation to reduce reaction times and improve yields. wjarr.com

More modern approaches focus on "green" chemistry principles. One such method employs the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] as a recyclable catalyst for the Fischer indole synthesis. acgpubs.org This system offers operational simplicity, high yields, and the potential for large-scale industrial synthesis due to the reusability of the catalyst. The product can often be obtained in pure form by simple filtration and evaporation of the co-solvent, minimizing complex purification steps. acgpubs.org

Process optimization also involves replacing hazardous reagents. For the synthesis of ondansetron, a drug featuring a carbazolone core, a process was developed that avoids the use of the corrosive solvent glacial acetic acid and secondary amine catalysts. google.com Instead, the synthesis was achieved using paraformaldehyde and a mineral acid in an aprotic solvent, resulting in a rapid and high-yielding reaction suitable for larger-scale operations. google.com Such optimizations are crucial for making pharmaceutical production safer and more cost-effective.

Key considerations for large-scale synthesis include:

Catalyst Choice: Moving from stoichiometric reagents to catalytic systems (e.g., p-TsOH, ionic liquids) reduces waste and cost. nih.govacgpubs.org

Solvent Selection: Using safer, cheaper, and more environmentally benign solvents is preferred. google.com

Reaction Conditions: Optimizing temperature, reaction time, and concentration can significantly improve throughput and yield. wjarr.comgoogle.com

Purification: Developing non-chromatographic purification methods like crystallization or extraction is critical for scalability. orgsyn.orgacgpubs.org

These advancements ensure that the synthesis of this compound and its derivatives can be performed efficiently and economically on an industrial scale.

Mechanistic Investigations of Chemical Transformations Involving 2,3,4,9 Tetrahydro 1h Carbazol 1 Amine

Elucidation of Reaction Pathways and Intermediates

The reactivity of 2,3,4,9-tetrahydro-1H-carbazol-1-amine and its precursors is governed by the formation of various transient species. The elucidation of these intermediates provides fundamental insights into the reaction mechanisms.

Iminium and Schiff Base Intermediates in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, typically proceeding through the formation of a Schiff base or an imine intermediate. In the context of synthesizing this compound, the process would start from the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one.

The reaction mechanism initiates with the nucleophilic attack of an amine source, such as ammonia (B1221849), on the carbonyl group of the carbazolone. This is followed by dehydration to form a transient imine (or its protonated form, the iminium ion), also known as a Schiff base. This intermediate is then reduced to the final amine. The formation of the imine is often the rate-determining step and can be facilitated by acid catalysis. beilstein-journals.orgbeilstein-journals.org

Time-dependent reaction profiles in related systems have provided indirect evidence for the formation of these highly reactive Schiff base intermediates. psu.edu For instance, in the reductive amination of other aldehydes, a Schiff base type intermediate was detected, which was subsequently converted to the primary amine upon hydrogenation. psu.edu The stability and reactivity of the imine can be influenced by substituents. For example, in radical cyclizations of N-sulfonylindoles, the resulting imine intermediate can either be isolated or reduced in situ, depending on the nature of the substituents on the indole (B1671886) ring. beilstein-journals.org When the indole C2 substituent is an ester, the imine is stable enough to be isolated; when it is a hydrogen atom, the imine is readily reduced. beilstein-journals.org

Hydrazone and Cyclization Mechanisms in Indole Synthesis

The core 2,3,4,9-tetrahydrocarbazole skeleton is commonly synthesized via the Fischer indole synthesis or the Borsche-Drechsel cyclization. niscair.res.inepa.gov This reaction is fundamental to accessing the precursors required for synthesizing the title amine. The process begins with the acid-catalyzed condensation of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative. wjarr.comyoutube.com

The initial step is the formation of a phenylhydrazone intermediate from the reaction of phenylhydrazine and cyclohexanone. wjarr.comyoutube.com This hydrazone then tautomerizes to an enamine form. youtube.com The crucial step of the Fischer synthesis is a niscair.res.inniscair.res.in-sigmatropic rearrangement of the enamine tautomer, which leads to the cleavage of the weak N-N bond and the formation of a new C-C bond. researchgate.net This rearrangement is followed by the loss of ammonia and subsequent rearomatization to yield the stable indole ring of the tetrahydrocarbazole system. youtube.com The Borsche-Drechsel cyclization is a specific application of this principle to synthesize tetrahydrocarbazoles. niscair.res.inepa.gov

| Starting Materials | Key Intermediate | Cyclization Condition | Product | Reference |

| Phenylhydrazine, Cyclohexanone | Phenylhydrazone | Acetic Acid/HCl, Reflux | 1,2,3,4-Tetrahydrocarbazole (B147488) | wjarr.comnih.gov |

| 2-(o-tolylhydrazono)-cyclohexanone | Hydrazone | Acetic Acid/HCl, Reflux | 8-Methyl-1-oxo-1,2,3,4-tetrahydrocarbazole | nih.gov |

| Cyclohexane-1,3-dione, Phenylhydrazine | Arylhydrazone | Acid | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | researchgate.net |

Vinylidene ortho-Quinone Methide (VQM) Formation

Vinylidene ortho-quinone methides (VQMs) are highly reactive, axially chiral intermediates that have emerged as powerful tools in asymmetric synthesis. nih.govnih.gov These species are tautomers of ortho-ethynylphenols and are characterized by an exocyclic allenyl ketone unit. nih.govresearchgate.net While direct involvement of this compound in VQM formation is not extensively documented, the generation of related benzo[a]carbazoles proceeds through VQM intermediates. nih.govresearchgate.net

The generation of VQMs is typically achieved through a chiral-base-catalyzed tautomerization of an ortho-ethynylphenol precursor. nih.gov The resulting VQM is a potent electrophile and a 4π-component. nih.gov Its high reactivity stems from its disturbed aromaticity. nih.gov In one study, a VQM intermediate was successfully isolated and characterized, including by crystallographic analysis, paving the way for its direct use as a starting material. nih.gov The stereospecificity of subsequent transformations indicates that the VQM generation is the enantiodetermining step. nih.gov The catalytic enantioselective generation of VQMs allows for stereocontrolled intramolecular cyclizations with tethered indoles to synthesize optically active benzo[a]carbazoles. nih.govresearchgate.net

Bromonium Ion Intermediates in Electrophilic Substitution

Electrophilic substitution reactions on the carbazole (B46965) ring are common for introducing functional groups. The bromination of this compound, leading to compounds like 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-amine, proceeds through a characteristic electrophilic aromatic substitution mechanism. biosynth.com

When an electrophile like Br₂ approaches the electron-rich aromatic ring of the carbazole, a cyclic bromonium ion intermediate is formed. stackexchange.com This three-membered ring, where the bromine atom bridges two adjacent carbon atoms of the aromatic ring, is more stable than an open-chain secondary carbocation. The positive charge is delocalized over the bromine and carbon atoms. stackexchange.com The formation of the bromonium ion is a rapid, reversible step. In a subsequent, slower step, a base (such as a bromide ion or solvent molecule) abstracts a proton from the carbon atom that has been attacked by the electrophile, leading to the collapse of the intermediate and the restoration of the aromatic system, yielding the final bromo-substituted product. This mechanism explains the observed regioselectivity in the bromination of aromatic systems.

Catalysis in Chemical Transformations

Transition metal catalysts are indispensable in modern organic synthesis, enabling efficient and selective transformations. The synthesis and functionalization of the tetrahydrocarbazole scaffold often rely on catalysis by metals such as palladium, ruthenium, and rhodium.

Role of Transition Metal Catalysts (e.g., Pd, Ru, Rh)

Transition metals play a pivotal role in various reactions for constructing and modifying the tetrahydrocarbazole core.

Palladium (Pd): Palladium-catalyzed reactions are widely used for C-C and C-N bond formation. For instance, an efficient method for synthesizing carbazolones involves a palladium/copper-catalyzed intramolecular annulation of N-arylenaminones. researchgate.net This Pd(0)-catalyzed cyclization demonstrates unique selectivity, favoring the more electron-deficient phenyl ring in unsymmetrical substrates. researchgate.net

Ruthenium (Ru): Ruthenium catalysts are effective in various annulation reactions. For example, Ru(II) catalysts have been employed in the synthesis of indazolo[1,2-b]phthalazine-triones through the reaction of 2-aryl-2,3-dihydrophthalazine-1,4-diones with isocyanates. nih.gov

Rhodium (Rh): Rhodium catalysts are particularly effective in C-H activation and reductive amination processes. A Rh(III)/Cu(II) catalytic system has been developed for the synthesis of 1H-indazoles via sequential C-H bond activation and intramolecular annulation. nih.gov In reductive amination reactions, rhodium on an alumina (B75360) support (Rh/Al₂O₃) has shown high selectivity for the synthesis of primary amines from aldehydes and ammonia. psu.edu The catalyst's effectiveness is attributed to its ability to facilitate the hydrogenation of the crucial imine intermediate. psu.edu

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Pd(0)/Copper | Intramolecular Annulation | N-Arylenaminones | Carbazolones | researchgate.net |

| Rh(III)/Cu(II) | C-H Activation/Annulation | Imidates, Nitrosobenzenes | 1H-Indazoles | nih.gov |

| Rh/Al₂O₃ | Reductive Amination | Aldehydes, Ammonia | Primary Amines | psu.edu |

| Ru(II) | Annulation | Dihydrophthalazine-diones, Isocyanates | Indazolo-phthalazine-triones | nih.gov |

Lewis Acid Mediation in Annulation and Cyclization Reactions

Lewis acid catalysis is a cornerstone in the synthesis of the tetrahydrocarbazole core, primarily through annulation and cyclization reactions. These catalysts function by activating substrates, thereby facilitating bond formation under mild conditions. nih.gov

A prominent strategy involves the Lewis acid-catalyzed [4+2] cycloaddition of 2-vinylindoles with various dienophiles to construct the six-membered ring of the tetrahydrocarbazole system. rsc.org Similarly, domino reactions involving the ring-opening of donor-acceptor cyclopropanes followed by cyclization with indole derivatives are effectively promoted by Lewis acids. researchgate.net

In the context of forming functionalized tetrahydrocarbazolones, both Lewis and Brønsted acids can catalyze a cascade reaction. nih.govacs.org The process begins with an acid-catalyzed intramolecular Friedel-Crafts hydroxyalkylation, forming a key 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate. acs.org The acid then activates this intermediate, enabling its subsequent reaction with various external nucleophiles. nih.govacs.org The choice of acid and reaction conditions is critical to prevent competitive side reactions, such as dehydration, which would lead to the fully aromatic carbazole. nih.gov

| Lewis Acid Catalyst | Reactants | Reaction Type | Key Mechanistic Role of Lewis Acid | Reference |

|---|---|---|---|---|

| InCl₃, BF₃, BiCl₃ | N-propargyl-4-methoxylaniline, Formaldehyde, N-vinyl-2-pyrrolidinone | Cationic Povarov Reaction | Activates formaldehyde, promoting iminium ion formation and lowering the energy barrier for cyclization. | nih.gov |

| p-Toluenesulfonic acid (p-TsOH), BF₃·OEt₂ | 4-(Indol-2-yl)-4-oxobutanal, Thiophenol | Friedel-Crafts/Nucleophilic Substitution Cascade | Activates the aldehyde for intramolecular attack by the indole and subsequently activates the resulting hydroxyl group for substitution. | nih.govacs.org |

| Gadolinium triflate | N-Arylimine with tethered alkene | 1,5-Hydride Shift/Ring Closure | Catalyzes an intramolecular redox process followed by cyclization to form polycyclic tetrahydroquinolines. | nih.gov |

| Indium triflate | Allenyl aryl ketones | Cyclization | Promotes the cyclization of non-heterocyclic allenyl aryl ketones. | researchgate.net |

Photochemically Generated Intermediates in C-H Amination

Photoredox catalysis has emerged as a powerful tool for C-H functionalization, including the intramolecular C-H amination to form carbazole cores. researchgate.net These reactions often involve the generation of highly reactive intermediates upon irradiation with visible light. rsc.orgresearchgate.net

One established mechanism involves a dual catalytic system, merging a photocatalyst with a transition metal catalyst, often palladium. researchgate.net In a typical cycle for forming carbazoles from 2-amidobiaryls, a palladacycle intermediate is first formed. youtube.com Concurrently, a photocatalyst (e.g., an iridium complex) absorbs visible light and enters an excited state. This excited photocatalyst engages in a single-electron transfer (SET) with the palladacycle, oxidizing it to a high-valent Pd(III) or Pd(IV) species. This photochemically generated, high-valent palladium intermediate is poised for reductive elimination, which forms the new C-N bond and constructs the carbazole ring. youtube.com

Another pathway involves the photochemical generation of radical cations. In the synthesis of tetrahydrocarbazoles from 2-vinylindoles, a photocatalyst like triphenylpyrylium tetrafluoroborate (B81430), upon excitation, can oxidize the electron-rich 2-vinylindole via a single electron transfer. rsc.org This creates an indoxyl radical cation intermediate, which then undergoes a [4+2] cycloaddition with a conjugated alkene. rsc.org This "redox umpolung" strategy allows for reactions with otherwise unreactive alkenes. rsc.org

Furthermore, C-H amination of tetrahydrocarbazole derivatives can be achieved through photochemically generated hydroperoxides. nih.gov This aerobic C-H functionalization involves the visible-light-induced formation of peroxide intermediates, which then facilitate the oxidative coupling of the tetrahydrocarbazole with nitrogen nucleophiles in a one-pot process catalyzed by a Brønsted acid. nih.gov

| Catalytic System | Substrate Type | Proposed Intermediate(s) | Transformation | Reference |

|---|---|---|---|---|

| Ir(ppy)₃ / CuCN | 2-Azidobiphenyls | Singlet or triplet nitrene | Intramolecular C-H Amination | researchgate.net |

| Triphenylpyrylium tetrafluoroborate (TPT⁺) | 2-Vinylindoles | Indoxyl radical cation | Radical Cation [4+2] Cycloaddition | rsc.org |

| Visible Light / O₂ / Brønsted Acid | Tetrahydrocarbazole | Hydroperoxides | Aerobic C-H Amination | nih.gov |

| Photocatalyst / Palladium Catalyst | 2-Amidobiaryls | Excited-state photocatalyst, Pd(III)/Pd(IV) species | Merged Photoredox/Palladium-Catalyzed C-H Amination | researchgate.netyoutube.com |

Stereochemical Control and Diastereoselectivity in Reactions

Achieving stereochemical control is paramount when synthesizing complex molecules with defined three-dimensional structures. For derivatives of this compound, which contains at least one stereocenter, controlling diastereoselectivity in subsequent reactions is a key synthetic challenge.

Lewis acid catalysis is frequently employed to govern stereoselectivity. In the synthesis of tetrahydrocarbazolones containing contiguous quaternary and tertiary stereocenters, a stereodivergent approach has been developed. nih.gov By carefully selecting the chiral ligand for the palladium catalyst and the Z/E geometry of an allyl substituent on the starting enaminone, all four possible stereoisomers could be accessed. The subsequent stereospecific Cope rearrangement proceeds through a rigid, chair-like transition state, which allows for precise diastereocontrol. nih.gov

The diastereoselectivity of cycloaddition reactions to form the tetrahydrocarbazole skeleton can also be highly controlled. Domino ring-opening/cyclization reactions of donor-acceptor cyclopropanes with substituted 2-vinylindoles have been shown to produce highly functionalized tetrahydrocarbazoles with excellent diastereoselectivity, yielding a cis alignment of the substituents at the C1 and C4 positions. researchgate.net

Furthermore, existing stereocenters on the tetrahydrocarbazole core can direct the stereochemical outcome of subsequent modifications. For instance, the reduction of the carbonyl group in a stereochemically enriched hydrocarbazolone using sodium borohydride (B1222165) proceeds with high diastereoselectivity (>20:1 dr). nih.gov This demonstrates that the rigid, arched shape of the tricyclic system effectively shields one face of the ketone, directing the approach of the hydride reagent. nih.gov This inherent facial bias can be exploited to install new stereocenters with high fidelity.

| Reaction Type | Catalyst/Reagent | Substrates | Stereochemical Outcome | Basis of Control | Reference |

|---|---|---|---|---|---|

| Asymmetric Cope Rearrangement | Pd-catalyst with (S,S)-L4 or (R,R)-L4 ligand | (Z)- or (E)-α-allyl-substituted enaminones | Access to all four stereoisomers with >20:1 dr | Judicious choice of chiral ligand and substrate (Z/E)-geometry directs the formation of a rigid, chair-like transition state. | nih.gov |

| Carbonyl Reduction | Sodium borohydride (NaBH₄) | Hexahydrocarbazol-4-one | >20:1 dr | The existing contiguous stereocenters create a rigid, concave molecular shape, leading to a highly selective facial approach of the reducing agent. | nih.gov |

| Domino Ring Opening-Cyclization | Not specified | Donor-acceptor cyclopropanes, 2-indolylnitroethylene | Excellent diastereoselectivity (cis alignment) | The mechanism of the domino reaction inherently favors the formation of the thermodynamically more stable cis-fused product. | researchgate.net |

| Hydroalkylation of Dienes | Cationic (CDC)–Rh catalyst with LiPF₆ | 1,3-Dienes, 1,3-Oxazol-5(4H)-ones | High diastereoselectivity (>20:1 dr) for anti-addition products | The combination of the Rh-catalyst and a Lewis acid co-catalyst under optimized conditions favors a specific transition state geometry. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 2,3,4,9 Tetrahydro 1h Carbazol 1 Amine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3,4,9-tetrahydro-1H-carbazol-1-amine systems. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to unambiguously assign proton and carbon signals and to establish the connectivity within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment of the hydrogen atoms. For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, characteristic signals include a broad singlet for the N-H proton of the indole (B1671886) ring, typically observed around δ 8.14 ppm in DMSO-d6. niscair.res.in The aromatic protons on the benzene (B151609) ring appear as a series of multiplets in the downfield region (approximately δ 7.0-7.5 ppm). niscair.res.in The aliphatic protons of the tetrahydro- portion of the molecule resonate in the upfield region, with the methylene (B1212753) groups appearing as multiplets and triplets between δ 1.7 and 2.7 ppm. niscair.res.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For substituted tetrahydrocarbazole derivatives, the carbon signals can be assigned based on their chemical shifts and through correlation with proton spectra. For instance, in N,N,-trimethyl-1,2,3,4-tetrahydro-9H-carbazole-9-carboxamide, the aromatic carbons resonate between δ 111 and 136 ppm, while the aliphatic carbons of the cyclohexene (B86901) ring appear in the range of δ 21 to 38 ppm. rsc.org

2D NMR Techniques (COSY, HSQC, HMBC): To resolve ambiguities and confirm assignments, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to one another. sdsu.edu Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule, such as the sequence of methylene groups in the saturated ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a direct map of C-H bonds. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). sdsu.eduepfl.ch This technique is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule by observing correlations between protons and carbons that are not directly bonded. youtube.com

Interactive Data Table: Representative ¹H NMR Data for a 2,3,4,9-Tetrahydro-1H-carbazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H (indole) | 8.14 | s | - |

| Ar-H | 7.42 | d | - |

| Ar-H | 7.32 | dd | 8.2, 2.4 |

| Ar-H | 7.15 | dd | 10.6, 2.4 |

| Ar-H | 7.05 | d | 2.4 |

| Aliphatic-H | 2.67 | t | 6.2 |

| Aliphatic-H | 2.60 | t | 6.2 |

| Aliphatic-H | 1.85-1.78 | m | - |

Note: Data is based on a representative spectrum and may vary based on solvent and specific substitution patterns. niscair.res.in

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of this compound and its analogs. It also provides valuable structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: Electron impact (EI) or electrospray ionization (ESI) techniques are commonly used. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For 2,3,4,9-tetrahydro-1H-carbazole, the calculated mass for the molecular formula C₁₂H₁₃N is 171.10, and a corresponding [M+1] peak at m/z 172.03 has been reported. niscair.res.in High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass to several decimal places, which can confirm the elemental formula.

Fragmentation Patterns: The fragmentation of the molecular ion provides clues about the structure. For aliphatic amines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process leads to the formation of a stable iminium ion. The fragmentation pattern can help to distinguish between isomers. For example, the mass spectrum of 1,2,3,4-tetrahydrocarbazole (B147488) shows a prominent molecular ion peak at m/z 171. nih.gov

Interactive Data Table: Predicted Collision Cross Section Data for a Tetrahydrocarbazole-amine Derivative

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 187.12297 | 137.9 |

| [M+Na]⁺ | 209.10491 | 146.5 |

| [M-H]⁻ | 185.10841 | 140.4 |

| [M+NH₄]⁺ | 204.14951 | 159.3 |

| [M+K]⁺ | 225.07885 | 141.1 |

Note: Data is based on predicted values for (3R)-2,3,4,9-tetrahydro-1H-carbazol-3-amine. uni.lu

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound systems.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. Key absorptions for the 2,3,4,9-tetrahydro-1H-carbazole scaffold include:

N-H stretch: A sharp or broad band in the region of 3200-3500 cm⁻¹ corresponds to the N-H stretching vibration of the indole ring and the primary amine. niscair.res.in For 2,3,4,9-tetrahydro-1H-carbazole, this is observed at 3397 cm⁻¹. niscair.res.in

C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. niscair.res.in

C=C stretch: Aromatic C=C stretching vibrations give rise to absorptions in the 1450-1650 cm⁻¹ region. niscair.res.in

C-N stretch: The C-N stretching vibration is typically observed in the 1000-1350 cm⁻¹ range. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The carbazole (B46965) chromophore exhibits characteristic absorption bands in the UV region. For the parent 1,2,3,4-tetrahydrocarbazole, absorption maxima have been reported, which are influenced by the solvent and any substituents on the carbazole ring. nist.gov

Interactive Data Table: Key IR Absorptions for 2,3,4,9-Tetrahydro-1H-carbazole

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3397 |

| Aromatic C-H Stretch | 3049 |

| Aliphatic C-H Stretch | 2927 |

| C=C Stretch | 1645, 1619 |

| C-N Stretch | 1233 |

Note: Data is based on a representative spectrum. niscair.res.in

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

X-ray diffraction analysis of single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation.

In situ Spectroscopic Methods (e.g., Raman Spectroscopy) for Reaction Monitoring

In situ spectroscopic techniques, such as Raman spectroscopy, are valuable for monitoring chemical reactions in real-time. Raman spectroscopy provides information about vibrational modes and can be used to track the formation of products and the disappearance of reactants during the synthesis of carbazole derivatives.

The Raman spectra of carbazole and its derivatives have been studied, with assignments made for the various vibrational modes. aip.org The technique is sensitive to changes in the molecular structure and can detect the formation of the carbazole ring system during cyclization reactions. The use of in situ Raman spectroscopy can provide mechanistic insights and help to optimize reaction conditions. nih.gov

Computational Chemistry and Theoretical Studies on 2,3,4,9 Tetrahydro 1h Carbazol 1 Amine

Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Correlation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometry of molecules. For 2,3,4,9-tetrahydro-1H-carbazol-1-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to perform geometry optimization. nih.gov This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation.

Studies on the parent 1,2,3,4-tetrahydrocarbazole (B147488) have shown that the molecule is not planar; the fused aromatic part is planar, but the saturated cyclohexane ring adopts a non-planar conformation. aip.org DFT calculations allow for the precise prediction of bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's shape and steric properties.

Furthermore, the results of DFT calculations can be directly correlated with experimental spectroscopic data. By calculating vibrational frequencies, it is possible to predict the infrared (IR) spectrum of the molecule. For instance, the characteristic N-H stretching vibrations of the indole (B1671886) and amine groups, as well as C=C stretching of the aromatic ring, can be assigned based on theoretical predictions. nih.gov Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the structure and assign specific resonances to protons and carbons within the molecule. researchgate.net

Table 1: Illustrative DFT-Calculated Structural Parameters for this compound This table is a representative example of data obtained from DFT calculations and does not represent experimentally verified values.

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C1-N(amine) | 1.46 Å |

| Bond Length | N9-C9a | 1.38 Å |

| Bond Angle | C2-C1-N(amine) | 110.5° |

| Dihedral Angle | C4-C3-C2-C1 | -55.2° |

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Intermolecular Interactions

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.orgfiveable.me The energy and spatial distribution of these orbitals are critical in predicting how a molecule will behave in a chemical reaction.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions: the indole ring system and the lone pair of the amine nitrogen. This distribution indicates that the molecule will act as a nucleophile or electron donor from these sites. The LUMO, conversely, represents the region most susceptible to nucleophilic attack and is typically distributed over the electron-deficient aromatic carbazole (B46965) ring system.

The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is crucial for understanding reactions such as electrophilic aromatic substitution on the carbazole ring or nucleophilic reactions involving the amine group.

Table 2: Illustrative Frontier Molecular Orbital Properties for this compound This table is a representative example of data obtained from FMO analysis.

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -5.8 eV | Indole Ring, Amine Nitrogen |

| LUMO | -0.9 eV | Aromatic Carbazole System |

| HOMO-LUMO Gap | 4.9 eV | - |

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Stabilization Energies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure of a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with the familiar Lewis structure concept. uni-muenchen.denih.govwikipedia.org This method allows for the quantitative analysis of electron density distribution and intramolecular interactions.

For this compound, NBO analysis can quantify the hybridization of atomic orbitals and the polarity of bonds. A key feature of NBO analysis is its ability to identify and quantify hyperconjugative and stereoelectronic interactions. This is achieved by examining the "delocalization" of electron density from a filled (donor) NBO, such as a C-H bond or a nitrogen lone pair, into an empty (acceptor) anti-bonding orbital (e.g., σ* or π*). wisc.edu

The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which provides a stabilization energy (E(2)). For example, the interaction between the lone pair of the indole nitrogen (N9) and the antibonding π* orbitals of the adjacent aromatic ring is a significant stabilizing factor. Similarly, interactions involving the amine group's lone pair can influence the molecule's conformation and reactivity.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound This table is a representative example of data obtained from NBO analysis.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N9) | π* (C4a-C9a) | 38.5 |

| LP (N-amine) | σ* (C1-H) | 4.2 |

| σ (C8-H) | π* (C5a-C9a) | 2.1 |

Conformational Analysis and Molecular Dynamics Simulations of Tetrahydrocarbazole Derivatives

The tetrahydrocarbazole scaffold is not rigid. The saturated six-membered ring can adopt several conformations, such as half-chair or envelope forms. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. mdpi.commdpi.com Computational methods can map the potential energy surface by systematically rotating specific bonds (e.g., around the C1-N bond of the amine group) to identify low-energy structures.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov By simulating the motion of atoms at a given temperature, MD can explore the accessible conformational space of this compound. These simulations provide insights into the flexibility of the ring system and the preferred orientations of the amine substituent. This information is particularly valuable for understanding how the molecule might interact with a biological target, as the bioactive conformation may not be the lowest energy state in isolation.

Prediction of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. mdpi.comeurjchem.com This allows researchers to determine the feasibility of a proposed mechanism and identify the rate-determining step.

For tetrahydrocarbazoles, DFT calculations have been used to study various reactions. For example, the mechanism of dehydrogenation (aromatization) of tetrahydrocarbazole to carbazole over a palladium catalyst has been investigated. researchgate.net These studies predicted that the initial cleavage of a C-H bond at the C1 or C4 position is the rate-limiting step, a finding that was subsequently validated by experiments. researchgate.net

Another relevant reaction is the C-H amination of tetrahydrocarbazoles. A proposed two-step mechanism involves the initial formation of a hydroperoxide intermediate via photocatalyzed oxidation, followed by an acid-catalyzed nucleophilic substitution to introduce the amine group. nih.gov Computational modeling of this process would involve locating the transition state for the imine-enamine tautomerization and the subsequent nucleophilic attack, thereby providing a quantitative understanding of the reaction barriers and kinetics.

Applications of 2,3,4,9 Tetrahydro 1h Carbazol 1 Amine As a Building Block and Scaffold in Organic Synthesis and Materials Science

Synthesis of Structurally Complex Derivatives

The tetrahydrocarbazole framework is a privileged structure in medicinal chemistry and organic synthesis. The presence of a primary amine at the 1-position and a reactive indole (B1671886) nitrogen at the 9-position allows for extensive chemical modifications, leading to a wide range of derivatives with tailored properties.

Derivatization via Acylation, Alkylation, Amination, and Hydroxylation

The functional handles on the 2,3,4,9-tetrahydro-1H-carbazol-1-amine scaffold are readily derivatized through several key synthetic transformations:

Acylation: The primary amine and the indole nitrogen can be acylated to form amides and N-acylcarbazoles, respectively. For instance, the parent 1,2,3,4-tetrahydrocarbazole (B147488) can be acetylated at the 1-position using acetyl chloride. More extensive acylation can occur with reagents like phenylacetyl chloride, leading to 1,9-disubstituted derivatives. Analogous reactions with sulfonyl chlorides, a modified Schotten-Baumann type reaction, yield sulfonamides, further expanding the chemical space of accessible derivatives.

Alkylation: N-alkylation is a common strategy to introduce various substituents. The indole nitrogen at the 9-position can be alkylated using alkyl halides in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-Dimethylformamide (DMF). Similarly, the amino group, particularly on ring-activated derivatives like 6-amino-2,3,4,9-tetrahydro-1H-carbazole, can undergo nucleophilic substitution with alkyl halides to produce secondary and tertiary amines.

Amination: The synthesis of N-aryl derivatives can be achieved through C-N cross-coupling reactions. One method involves the acid-catalyzed coupling of a tetrahydrocarbazole hydroperoxide intermediate with various aniline (B41778) derivatives, directly forming a C-N bond at the 1-position. Furthermore, amino groups can be introduced onto the aromatic ring of the carbazole (B46965) nucleus, typically by nitration followed by chemical reduction, to provide key intermediates for further functionalization.

Hydroxylation: While direct hydroxylation can be challenging, related scaffolds can be functionalized with hydroxyl groups. For example, a p-toluenesulfonic acid-catalyzed cascade reaction of 4-(indol-2-yl)-4-oxobutanal derivatives proceeds through a 4-hydroxy-2,3,4,9-tetrahydro-1H-carbazol-1-one intermediate, demonstrating a pathway to introduce hydroxyl groups onto the carbazole core. mdpi.com

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Example Product |

| Acylation | Acetyl Chloride, Acetic Acid | Acetamide | 1-Acetyl-1,2,3,4-tetrahydrocarbazole |

| Alkylation | Alkyl Halide, K₂CO₃, DMF | N-Alkyl Amine / 9-Alkyl Carbazole | 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole |

| Amination (C-N Coupling) | Aniline derivative, Acid Catalyst | N-Aryl Amine | 4-((2,3,4,9-Tetrahydro-1H-carbazol-1-yl)amino)benzonitrile researchgate.net |

| Ring Amination | 1. NaNO₂, H₂SO₄ 2. Zinc dust, NaOH | Aryl Amine | 6-Amino-2,3,4,9-tetrahydro-1H-carbazole nih.gov |

Synthesis of N-Substituted and Ring-Substituted Carbazole Analogs

The strategic modification of both the amine substituent and the carbazole ring system has led to the synthesis of large libraries of analogs for various applications. A common synthetic route involves the initial construction of the core 2,3,4,9-tetrahydro-1H-carbazole ring via methods like the Borsche-Drechsel cyclization, which involves the condensation of phenylhydrazine (B124118) with cyclohexanone (B45756). nih.govacs.org

Following the formation of the core, further substitutions can be introduced. A prominent example is the synthesis of 6- and 9-substituted derivatives. nih.govacs.org This process typically involves:

Nitration of the tetrahydrocarbazole ring, which preferentially occurs at the 6-position on the benzene (B151609) ring.

Reduction of the resulting nitro group to a primary amine, yielding 6-amino-2,3,4,9-tetrahydro-1H-carbazole.

Derivatization of the 6-amino group or the indole nitrogen at the 9-position through alkylation or acylation reactions as previously described. nih.gov

This modular approach allows for the systematic variation of substituents to explore structure-activity relationships. For instance, a series of 22 different 6- and 9-substituted derivatives were prepared to evaluate their biological activity. nih.govacs.org Similarly, direct C-N coupling reactions have been used to create N-substituted analogs at the 1-position, such as 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine. researchgate.net

Formation of Polycyclic Ring Systems (e.g., Pyridocarbazoles)

The tetrahydrocarbazole scaffold is an excellent platform for the construction of more complex, fused polycyclic systems. Pyridocarbazoles, which feature a pyridine ring fused to the carbazole nucleus, are a significant class of such compounds. A classical approach to their synthesis is the Fischer-indole synthesis, where quinolylhydrazones (containing a pre-formed pyridine ring) are reacted with cyclohexanone to build the carbazole system. nih.gov

Alternatively, the tetrahydrocarbazole core itself can be used to build adjacent heterocyclic rings. Research has shown that derivatives such as 2-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one can serve as precursors for synthesizing heteroannulated carbazoles, including isoxazolo- and pyrazolo-fused systems. epa.gov These reactions typically involve condensation of the keto-acetyl group with reagents like hydroxylamine or hydrazine to form the new fused ring. epa.gov

Development of Chemical Probes and Functional Materials

The unique photophysical and electronic properties of the carbazole nucleus make its derivatives, including those of this compound, highly valuable in materials science.

Precursors for Fluorescent Probes for Chemical Imaging

Carbazole derivatives are well-known for their fluorescent properties. By conjugating the tetrahydrocarbazole scaffold with other fluorophores or specific binding moieties, chemical probes can be designed for various imaging applications. These probes can exhibit desirable properties such as large Stokes shifts and "light-up" fluorescence, where their emission intensity increases significantly upon binding to a target analyte. nih.gov For example, crescent-shaped carbazole derivatives have been developed as specific fluorescent probes for G-quadruplex DNA, enabling their visualization in living cells. nih.gov The tetrahydrocarbazole core can be synthetically modified to tune these optical properties, making it a versatile precursor for probes aimed at detecting specific biomolecules or ions in complex biological environments. nih.govnih.gov

Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The carbazole moiety is a cornerstone in the design of materials for organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Its strong electron-donating nature and excellent hole-transport properties make it an ideal component for Hole-Transporting Materials (HTMs). mdpi.comresearchgate.net The primary role of an HTM is to facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED device. mdpi.com

Key properties of carbazole-based materials for OLEDs include:

High Charge Carrier Mobility: The carbazole unit promotes efficient hole transport. researchgate.net

High Thermal Stability: A major cause of OLED degradation is the morphological change in the organic layers due to heat generated during operation. Developing materials with a high glass-transition temperature (Tg) is crucial for device longevity. Tetrahydrocarbazole derivatives can be designed to form stable amorphous films with high Tg values. researchgate.netmdpi.com

Tunable Electronic Properties: The electronic structure of the carbazole core can be modified through substitution, allowing for the fine-tuning of energy levels (HOMO/LUMO) to match other layers in the OLED stack, thereby improving device efficiency. acs.org

Derivatives of this compound are promising candidates for these applications, serving either as the core of new HTMs or as building blocks for emissive materials, particularly for deep-blue OLEDs. mdpi.comnih.gov

| Application Area | Key Property of Carbazole Scaffold | Function |

| Fluorescent Probes | Intrinsic Fluorescence, Tunable Photophysics | Signal generation for imaging and sensing nih.gov |

| OLEDs (HTMs) | Strong Electron Donor, High Hole Mobility | Efficient transport of positive charges from anode to emissive layer researchgate.netmdpi.com |

| OLEDs (Hosts/Emitters) | High Triplet Energy, Chemical Stability | Host for phosphorescent emitters; core for blue fluorescent emitters acs.orgnih.gov |

Scaffolds for Modulating Specific Enzyme Activities

The this compound framework has been successfully employed as a scaffold to design inhibitors for various enzymes, demonstrating its potential in the development of novel therapeutic agents.

CpxA Phosphatase Inhibitors:

The this compound scaffold has been identified as a promising starting point for the development of inhibitors of CpxA phosphatase. CpxA is a component of the CpxRA two-component signal transduction system in bacteria, which plays a role in bacterial virulence. Inhibition of CpxA phosphatase activity leads to the activation of the CpxRA system, which has been shown to reduce the virulence of several pathogens.

Initial studies have explored the structure-activity relationships of this scaffold, focusing on modifications at different positions of the carbazole ring system. These investigations have demonstrated that the A-ring of the carbazole nucleus is amenable to functionalization, providing an avenue for optimizing the inhibitory activity.

Sirtuin Inhibitors:

The tetrahydrocarbazole scaffold is also a key structural feature in some sirtuin inhibitors. Sirtuins are a class of NAD+-dependent deacetylases that are involved in a variety of cellular processes, and their modulation has been pursued for the treatment of various diseases, including cancer and neurodegenerative disorders. For instance, the well-known Sirt1 inhibitor, EX-527 (also known as Selisistat), features a 1,2,3,4-tetrahydrocarbazole core structure. nih.gov The development of sirtuin inhibitors based on this scaffold highlights its importance in designing molecules that can interact with the active sites of these enzymes.

Structure-Activity Relationship (SAR) Studies in Chemical Design

The tetrahydrocarbazole scaffold is well-suited for structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of drug candidates.

Influence of Substituent Position and Nature on Reactivity Profiles

Systematic modifications of the this compound scaffold have provided valuable insights into how the position and chemical nature of substituents affect the biological activity of its derivatives.

For example, in the context of CpxA phosphatase inhibitors, studies have shown that substitutions on the A-ring of the carbazole nucleus can significantly impact inhibitory potency. This suggests that this part of the molecule is likely involved in key interactions with the enzyme's active site or allosteric sites.

Furthermore, research on other tetrahydrocarbazole derivatives has demonstrated that the introduction of various functional groups at the C-6 and N-9 positions can modulate their biological activities, such as acetylcholinesterase inhibition. niscair.res.inepa.gov For instance, the presence of an amino group at the C-6 position has been found to be favorable for selective acetylcholinesterase inhibition. niscair.res.inepa.gov

The following table summarizes the impact of substitutions on the activity of some 2,3,4,9-tetrahydro-1H-carbazole derivatives as acetylcholinesterase inhibitors.

| Compound | Substitution | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| Donepezil (Standard) | - | 0.045 | 3.12 | 69.33 |

| Compound 3 | 6-Amino | 0.112 | 10.45 | 93.30 |

| Compound 4 | 9-Methyl-6-nitro | 0.245 | 23.50 | 95.91 |

| Compound 17 | N-Butyl-6-amino | 0.098 | 12.80 | 130.61 |

Data adapted from a study on acetylcholinesterase inhibitors. niscair.res.in

Stereochemical Influence on Chemical Transformations and Interactions

The presence of a chiral center at the C-1 position, where the amine group is attached, introduces stereochemistry as a critical factor in the biological activity of this compound derivatives. The spatial arrangement of the amine group can significantly influence how these molecules interact with their biological targets.

For instance, in the development of CpxA phosphatase inhibitors, it has been observed that the (R)-enantiomer of the primary amine is required for optimal activity. This stereochemical preference suggests a specific orientation of the molecule within the enzyme's binding pocket is necessary for effective inhibition.

The synthesis of enantiomerically pure tetrahydrocarbazole derivatives is therefore of great importance. Asymmetric synthesis methods, such as those employing chiral auxiliaries, have been developed to selectively produce the desired stereoisomer. For example, the asymmetric reductive amination of a 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-one precursor using a chiral (phenyl)ethylamine auxiliary can lead to the formation of the desired (1R)-enantiomer with high diastereoselectivity.

Utilization in Diversity-Oriented Synthesis and Combinatorial Chemistry

The this compound scaffold is a valuable starting point for diversity-oriented synthesis (DOS) and combinatorial chemistry approaches aimed at generating libraries of structurally diverse molecules for high-throughput screening. The ability to introduce a wide range of substituents at multiple positions on the carbazole ring system, coupled with the reactivity of the primary amine, allows for the creation of large and diverse compound collections.